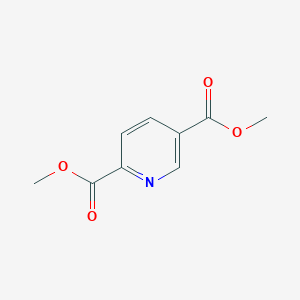
普拉格雷代谢产物
描述
R-138727 是抗血小板药物普拉格雷的代谢产物。它属于苯甲胺类化合物家族,这类化合物含有苯甲胺基团。 该代谢产物在抑制血小板聚集方面起着至关重要的作用,使其在预防血栓性心血管事件方面具有重要意义 .
科学研究应用
R-138727 具有多种科学研究应用,包括:
化学: 用作研究噻吩并吡啶类药物代谢的模型化合物。
生物学: 研究其在血小板聚集和心血管健康中的作用。
医药: 用于开发抗血小板疗法,预防血栓事件。
工业: 用于生产普拉格雷和相关化合物
作用机制
R-138727 通过拮抗 P2Y12 受体发挥作用,P2Y12 受体是表达在血小板上的腺苷二磷酸受体。 这种抑制阻止了腺苷二磷酸激活受体,从而抑制血小板聚集,降低血栓形成的风险 .
生化分析
Biochemical Properties
The prasugrel metabolite, R-138727, is formed through the enzymatic transformation of prasugrel in the liver. This active metabolite binds irreversibly to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate-induced platelet aggregation . The prasugrel metabolite interacts with various enzymes and proteins, including cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6, and to a lesser extent CYP2C9 and CYP2C19) during its formation . The interaction with the P2Y12 receptor is crucial for its antiplatelet activity, as it prevents the activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Cellular Effects
The prasugrel metabolite exerts significant effects on platelets by inhibiting their aggregation. This inhibition is achieved through the irreversible binding of the prasugrel metabolite to the P2Y12 receptor on the platelet surface . This binding prevents the activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. Additionally, the prasugrel metabolite influences cell signaling pathways by inhibiting adenosine diphosphate-mediated signaling, which is crucial for platelet activation and aggregation . The prasugrel metabolite does not significantly affect other cell types or cellular processes, as its primary target is the platelet P2Y12 receptor .
Molecular Mechanism
The molecular mechanism of action of the prasugrel metabolite involves its irreversible binding to the P2Y12 receptor on platelets . This binding prevents the interaction of adenosine diphosphate with its receptor, thereby inhibiting the activation of the glycoprotein GPIIb/IIIa complex . The prasugrel metabolite’s binding to the P2Y12 receptor is facilitated by the formation of a covalent bond with cysteine residues on the receptor . This covalent binding ensures the irreversible inhibition of the receptor, leading to prolonged antiplatelet effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the prasugrel metabolite are observed to be stable over time. The prasugrel metabolite has a half-life of approximately 3.7 hours and is primarily excreted through the urine (70%) and feces (25%) . The stability of the prasugrel metabolite ensures its prolonged antiplatelet effects, which are maintained over the duration of treatment . Long-term studies have shown that the prasugrel metabolite maintains its efficacy in inhibiting platelet aggregation without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of the prasugrel metabolite vary with different dosages. Higher doses of prasugrel result in increased exposure to the active metabolite, leading to greater inhibition of platelet aggregation . At very high doses, the prasugrel metabolite may cause adverse effects such as bleeding . Studies have shown that a loading dose of 60 mg followed by a maintenance dose of 10 mg daily is effective in achieving optimal antiplatelet effects while minimizing the risk of adverse effects .
Metabolic Pathways
The metabolic pathways of prasugrel involve its conversion to the active metabolite, R-138727, through a two-step process . The first step is the hydrolysis of prasugrel to a thiolactone intermediate by human carboxylesterase 2 . The second step involves the oxidation of the thiolactone intermediate to the active metabolite by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) . This metabolic pathway ensures the efficient conversion of prasugrel to its active form, which is essential for its antiplatelet activity .
Transport and Distribution
The prasugrel metabolite is rapidly absorbed and distributed within the body following oral administration . It is hydrolyzed in the intestine to the thiolactone intermediate, which is then transported to the liver for further metabolism . The active metabolite is distributed primarily to the platelets, where it exerts its antiplatelet effects by binding to the P2Y12 receptor . The prasugrel metabolite is not detected in plasma following oral administration, indicating its rapid conversion and distribution to target sites .
Subcellular Localization
The subcellular localization of the prasugrel metabolite is primarily within the platelets, where it binds to the P2Y12 receptor on the platelet surface . This localization is crucial for its antiplatelet activity, as the P2Y12 receptor is a key mediator of platelet aggregation . The prasugrel metabolite does not significantly localize to other cellular compartments or organelles, as its primary target is the platelet P2Y12 receptor .
准备方法
合成路线和反应条件
R-138727 是通过从普拉格雷开始的一系列化学反应合成的。该过程涉及普拉格雷的水解形成硫代内酯中间体,然后代谢为 R-138727。 该转化是由几种细胞色素 P450 酶催化的,包括 CYP3A 和 CYP2B6 .
工业生产方法
R-138727 的工业生产涉及使用羧酸酯酶将普拉格雷水解成其活性代谢产物。 该过程经过优化,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型
R-138727 经历了几种类型的化学反应,包括:
氧化: 由细胞色素 P450 酶催化。
还原: 涉及硫醇基团的还原。
取代: 涉及苯环上官能团取代的反应.
常用试剂和条件
氧化: 过氧化氢和细胞色素 P450 酶。
还原: 还原剂如硼氢化钠。
取代: 各种卤化剂和催化剂.
形成的主要产物
这些反应形成的主要产物包括 R-138727 的各种立体异构体,其中 (R, S)- 和 (R, R)- 异构体是最有效的 .
相似化合物的比较
类似化合物
氯吡格雷: 另一种噻吩并吡啶类抗血小板药物。
替格瑞洛: 一种更老的抗血小板药物,具有类似的作用机制。
独特性
R-138727 由于其对 P2Y12 受体的强效和不可逆抑制而具有独特性,这使其有别于其他类似化合物。 其高效性和特异性使其成为抗血小板治疗中一种有价值的化合物 .
属性
IUPAC Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUQVNSJSJHFPS-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439427 | |
| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204204-73-9, 239466-74-1 | |
| Record name | (2Z)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204204-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | R-138727 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204204739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


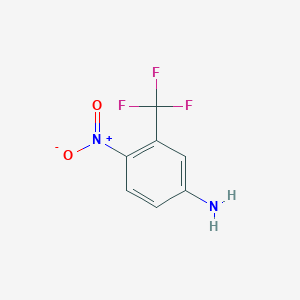
![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)
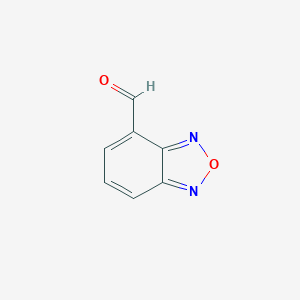
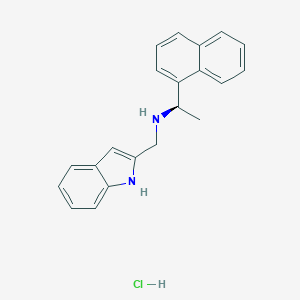
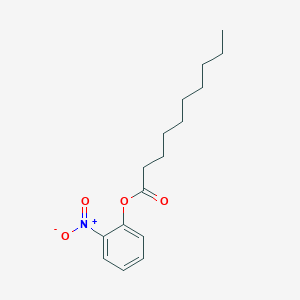
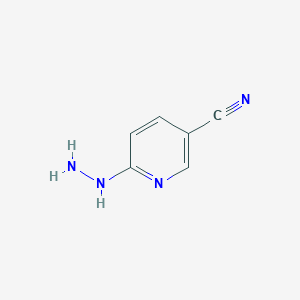
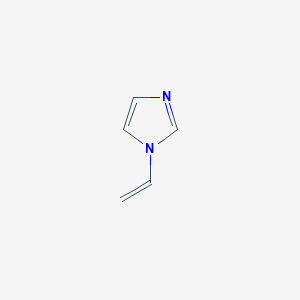
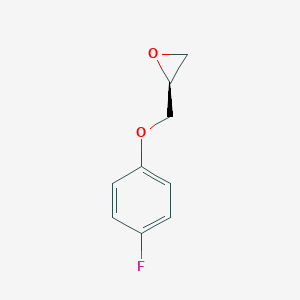
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl] Nicotinic Acid Methyl Ester](/img/structure/B27980.png)
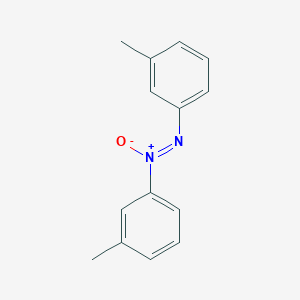
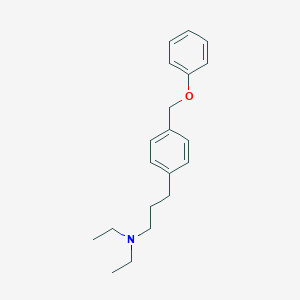
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl] Nicotinic Acid Methyl Ester](/img/structure/B27988.png)

